5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula C15H20BrNO3Si. It features a pyridine ring substituted with a bromine atom and a trimethylsilyl ethynyl group, along with a tert-butyl carbonate moiety. The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C
.
This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine and trimethylsilyl groups, which can participate in various
These reactions highlight its utility in synthetic organic chemistry, particularly in constructing complex drug molecules.
While specific biological activity data for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is limited, compounds containing similar structural motifs have been studied for their pharmacological properties. For instance:
Several synthesis methods can be employed to prepare 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate:
These methods underscore the versatility of this compound's synthesis in laboratory settings.
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate has several potential applications:
Interaction studies involving 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate focus primarily on its reactivity with other chemical species. Key interactions include:
These interactions are crucial for understanding its role in synthetic methodologies.
Several compounds share structural similarities with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-Chloro-2-(trimethylsilyl)ethynylpyridine | Chlorine instead of Bromine | Potentially different reactivity patterns due to chlorine's lower leaving group ability |
4-Bromo-2-(trimethylsilyl)ethynylpyridine | Different position of Bromine | Variation in electronic properties affecting reactivity |
5-Iodo-2-(trimethylsilyl)ethynylpyridine | Iodine instead of Bromine | Enhanced reactivity due to iodine's larger size and lower bond strength |
The uniqueness of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate lies in its specific combination of functional groups and their positioning, which influences its chemical behavior and potential applications in synthetic chemistry and material science .